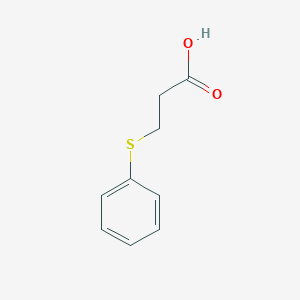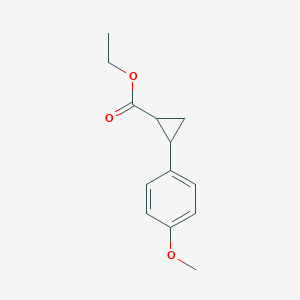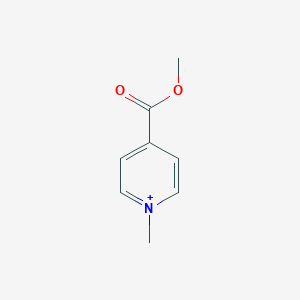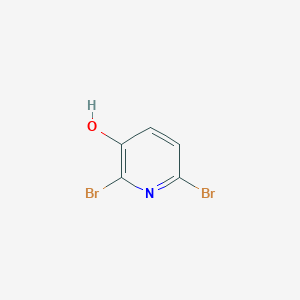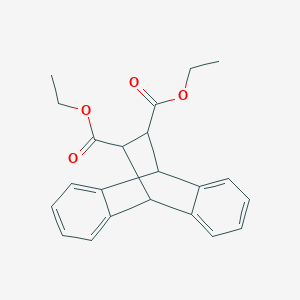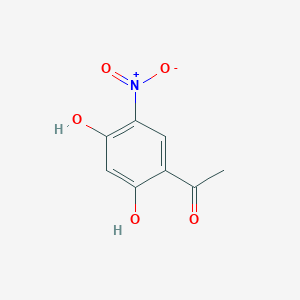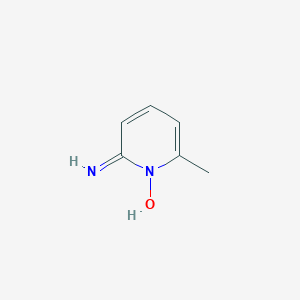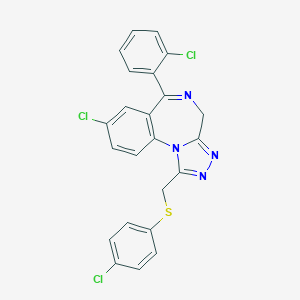
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- is a type of benzodiazepine that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- involves the modulation of the GABA-A receptor. This compound binds to the benzodiazepine site on the receptor, which enhances the binding of GABA to the receptor. This results in an increase in the inhibitory effects of GABA on the central nervous system, leading to its anxiolytic, sedative, and anticonvulsant properties.
Biochemical and Physiological Effects:
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- has been found to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate and increase the release of GABA in the brain. It also affects the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects contribute to its anxiolytic, sedative, and anticonvulsant properties.
実験室実験の利点と制限
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- has various advantages and limitations for lab experiments. Its anxiolytic, sedative, and anticonvulsant properties make it a useful compound for studying the central nervous system. However, its potential for abuse and dependence makes it a challenging compound to work with. Additionally, its effects on neurotransmitter levels may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)-. One direction is to explore its potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Another direction is to develop new compounds that have similar anxiolytic, sedative, and anticonvulsant properties but with fewer side effects and less potential for abuse. Additionally, more research is needed to understand the long-term effects of this compound on the central nervous system.
合成法
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- has been achieved using different methods. One such method involves the reaction of 2-amino-5-chlorobenzophenone with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then reacted with 4-chlorobenzyl chloride to obtain the final compound. Another method involves the reaction of 2-amino-5-chlorobenzophenone with thiosemicarbazide in the presence of phosphorus oxychloride, followed by the reaction with 4-chlorobenzyl chloride.
科学的研究の応用
The potential therapeutic applications of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- have been studied extensively. This compound has been found to have anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy.
特性
CAS番号 |
72930-61-1 |
|---|---|
製品名 |
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- |
分子式 |
C23H15Cl3N4S |
分子量 |
485.8 g/mol |
IUPAC名 |
8-chloro-6-(2-chlorophenyl)-1-[(4-chlorophenyl)sulfanylmethyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C23H15Cl3N4S/c24-14-5-8-16(9-6-14)31-13-22-29-28-21-12-27-23(17-3-1-2-4-19(17)26)18-11-15(25)7-10-20(18)30(21)22/h1-11H,12-13H2 |
InChIキー |
IBVLRPUJFRLXBI-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSC5=CC=C(C=C5)Cl |
正規SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSC5=CC=C(C=C5)Cl |
その他のCAS番号 |
72930-61-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



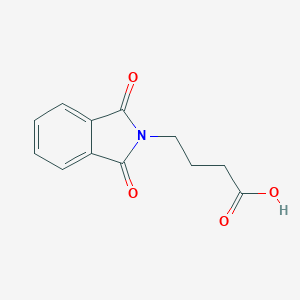
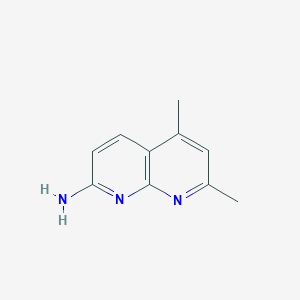
![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B188529.png)
